3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde

Lipophilicity Drug design Physicochemical profiling

3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde (CAS 1541672-73-4; molecular formula C₈H₇F₂NO₂; MW 187.14 g/mol) is a fluorinated pyridine-2-carbaldehyde building block bearing a difluoromethoxy (–OCHF₂) substituent at the 3-position and a methyl group at the 6-position of the pyridine ring. The compound is catalogued under PubChem CID 79158345 and features a computed XLogP3 of 2, a topological polar surface area (TPSA) of 39.2 Ų, and five hydrogen bond acceptor sites, distinguishing it from non-fluorinated pyridine-2-carbaldehyde congeners.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
CAS No. 1541672-73-4
Cat. No. B1492927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde
CAS1541672-73-4
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)OC(F)F)C=O
InChIInChI=1S/C8H7F2NO2/c1-5-2-3-7(13-8(9)10)6(4-12)11-5/h2-4,8H,1H3
InChIKeyBTRQCSQHCYBRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde (CAS 1541672-73-4): Chemical Identity, Core Properties, and Procurement Landscape


3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde (CAS 1541672-73-4; molecular formula C₈H₇F₂NO₂; MW 187.14 g/mol) is a fluorinated pyridine-2-carbaldehyde building block bearing a difluoromethoxy (–OCHF₂) substituent at the 3-position and a methyl group at the 6-position of the pyridine ring [1]. The compound is catalogued under PubChem CID 79158345 and features a computed XLogP3 of 2, a topological polar surface area (TPSA) of 39.2 Ų, and five hydrogen bond acceptor sites, distinguishing it from non-fluorinated pyridine-2-carbaldehyde congeners [1]. Commercially, it is supplied by vendors including Enamine (EN300-188929), Leyan, and CymitQuimica at typical purities of 95%, with pricing for research-scale quantities (100 mg to 1 g) available through direct inquiry; Enamine lists 0.1 g at approximately $352.00 [2]. The compound is classified as a research-chemical building block intended for laboratory use only, not for human or veterinary applications .

Why 3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde Cannot Be Replaced by Generic Pyridine-2-carbaldehyde Analogs Without Loss of Key Physicochemical Attributes


The difluoromethoxy (–OCHF₂) group is not a passive substituent; it fundamentally alters the physicochemical profile of the pyridine-2-carbaldehyde scaffold [1]. Compared to the unsubstituted 2-pyridinecarboxaldehyde (CAS 1121-60-4), introduction of –OCHF₂ at the 3-position raises the computed XLogP3 from 0.4 to 2, representing a 5-fold increase in predicted lipophilicity that directly impacts membrane permeability and metabolic partitioning [2][3]. The –OCHF₂ moiety also increases the hydrogen bond acceptor count from 2 to 5, enhancing potential for target binding interactions [2]. Furthermore, the regioisomeric positioning of –OCHF₂ (3-position vs. 5-position in CAS 2470435-31-3) generates distinct electronic environments on the pyridine ring, which are known to differentially influence reactivity in electrophilic aromatic substitution and cross-coupling reactions [4]. Generic substitution with non-fluorinated or differently fluorinated analogs would therefore alter lipophilicity, hydrogen bonding capacity, and regiochemical reactivity in ways that are not interchangeable for structure-activity relationship (SAR) studies or multistep synthetic sequences [1].

Quantitative Differentiation Evidence for 3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde (CAS 1541672-73-4) Versus Closest Analogs


Lipophilicity Shift: XLogP3 Comparison of 3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde vs. Non-Fluorinated 6-Methylpyridine-2-carboxaldehyde

The target compound exhibits a computed XLogP3 value of 2, compared to an XLogP3 of 1 for the non-fluorinated analog 6-methylpyridine-2-carboxaldehyde (CAS 1122-72-1, PubChem CID 70737) [1][2]. This represents a 2-fold increase in predicted partition coefficient (ΔXLogP3 = +1), and a 5-fold increase relative to the parent scaffold 2-pyridinecarboxaldehyde (XLogP3 = 0.4) [3]. The –OCHF₂ group is recognized in the medicinal chemistry literature as a lipophilicity-modulating moiety that can interconvert between lipophilic and polar conformations depending on the molecular environment, a property not shared by –OCH₃ or –H substituents [4].

Lipophilicity Drug design Physicochemical profiling

Hydrogen Bond Acceptor Capacity: 5 HBA Sites in 3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde vs. 2 HBA in Non-Fluorinated Analogs

The target compound contains 5 computed hydrogen bond acceptor (HBA) sites—the pyridine nitrogen, the aldehyde oxygen, and three contributed by the –OCHF₂ group (two fluorine atoms and one ether oxygen)—compared to only 2 HBA sites in 6-methylpyridine-2-carboxaldehyde (CAS 1122-72-1) and 2-pyridinecarboxaldehyde (CAS 1121-60-4) [1][2]. The –OCHF₂ group is documented to act as a weak hydrogen bond donor via the CF₂H proton, a capability absent in –OCH₃ and –H substituents, potentially enabling additional binding interactions with biological targets [3].

Hydrogen bonding Target engagement Molecular recognition

Topological Polar Surface Area Expansion: TPSA 39.2 Ų vs. 30 Ų in Non-Fluorinated 6-Methylpyridine-2-carboxaldehyde

The target compound has a computed topological polar surface area (TPSA) of 39.2 Ų, compared to 30 Ų for both 6-methylpyridine-2-carboxaldehyde (CAS 1122-72-1) and the parent 2-pyridinecarboxaldehyde (CAS 1121-60-4) [1][2][3]. This 9.2 Ų increase (approximately 31% relative expansion) is attributable to the –OCHF₂ oxygen and fluorine atoms and places the compound closer to, but still below, the commonly cited 60 Ų threshold for favorable oral bioavailability, while the comparators remain well below 40 Ų [4].

Polar surface area Membrane permeability ADME prediction

Regioisomeric Differentiation: 3-OCF₂H vs. 5-OCF₂H Positional Isomer Impacts Reactivity and Electronic Landscape

The 3-(difluoromethoxy) regioisomer (CAS 1541672-73-4) positions the –OCHF₂ group ortho to the aldehyde at C-2 and para to the ring nitrogen, while the 5-(difluoromethoxy) regioisomer (CAS 2470435-31-3) places the –OCHF₂ group meta to the aldehyde and para to the 6-methyl group . This positional difference alters the electronic environment at the aldehyde carbon: the 3-OCF₂H substituent exerts both inductive electron-withdrawing effects (σₘ ≈ +0.35 for –OCF₂H) and resonance donation through the ortho/para-directing ether oxygen, whereas the 5-OCF₂H substituent primarily exerts inductive effects on the aldehyde via the meta relationship [1]. Literature on fluorinated heteroaromatic systems consistently demonstrates that regioisomeric placement of fluorinated alkoxy groups leads to divergent reactivity in nucleophilic addition, electrophilic substitution, and metal-catalyzed cross-coupling reactions [2].

Regioselectivity Cross-coupling Electronic effects

Metabolic Stability Advantage of –OCHF₂ Over –OCH₃: Class-Level Evidence for the Difluoromethoxy Motif

The –OCHF₂ group is widely recognized in medicinal chemistry as a metabolically stable bioisostere of the methoxy (–OCH₃) group [1]. In a documented case study, replacement of –OCH₃ with –OCHF₂ in a series of phosphodiesterase inhibitors resulted in a significant increase in metabolic half-life in human liver microsomes, attributed to the resistance of the C–F bonds to oxidative O-dealkylation by cytochrome P450 enzymes [2]. While no direct microsomal stability data for 3-(difluoromethoxy)-6-methylpyridine-2-carbaldehyde itself were identified in the public domain, the class-level evidence for –OCHF₂ as a metabolic stabilizing motif is well-established across multiple chemical series [1][3].

Metabolic stability CYP450 resistance Pharmacokinetics

Recommended Application Scenarios for 3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde Based on Quantified Differentiation Evidence


Medicinal Chemistry Library Design Requiring Elevated Lipophilicity with Moderate PSA

For fragment-based or diversity-oriented synthesis libraries targeting intracellular or CNS-penetrant biological targets, this compound's computed XLogP3 of 2 (vs. XLogP3 = 1 for non-fluorinated 6-methyl analog) and TPSA of 39.2 Ų provide a differentiated physicochemical profile that balances membrane permeability with polarity [1][2]. The aldehyde handle enables condensation with hydrazines, amines (reductive amination), or activated methylene groups to generate diverse chemotypes while retaining the –OCHF₂ group, which literature indicates may confer metabolic stability advantages over –OCH₃-containing library members [3].

Regioselective Scaffold Derivatization via Ortho-Directing –OCHF₂ Group

The 3-OCF₂H substituent is situated ortho to the aldehyde, enabling potential directed ortho-metalation (DoM) strategies at the C-4 position of the pyridine ring—a synthetic opportunity not available with the 5-OCF₂H regioisomer (CAS 2470435-31-3) where the difluoromethoxy group is meta to the aldehyde . This regiochemical feature supports the construction of 3,4-disubstituted pyridine derivatives via sequential aldehyde derivatization followed by electrophilic trapping, broadening the accessible chemical space compared to regioisomeric alternatives [4].

Agrochemical Intermediate Synthesis Leveraging Enhanced Lipophilicity for Foliar Uptake

The difluoromethoxy group is a privileged motif in commercial agrochemicals, where increased lipophilicity (ΔXLogP3 = +1 vs. non-fluorinated analog) can improve cuticular penetration and phloem mobility [1][5]. The compound's aldehyde functionality allows condensation to form hydrazone or oxime ether linkages commonly found in strobilurin and carboxamide fungicide classes, making it a strategically relevant building block for agrochemical discovery programs targeting foliar-applied active ingredients [6].

Structure-Activity Relationship Studies Comparing –OCHF₂ vs. –OCH₃ in Identical Scaffolds

For medicinal chemistry teams conducting matched molecular pair analysis (MMPA), this compound enables direct comparison with its non-fluorinated congener 6-methylpyridine-2-carboxaldehyde (CAS 1122-72-1) in otherwise identical synthetic sequences [2]. The +1 XLogP3 shift, +3 HBA increase, and +9.2 Ų TPSA expansion provide quantifiable property changes to correlate with biological activity differences, supporting data-driven decisions about the value of –OCHF₂ incorporation in a given chemical series [1].

Quote Request

Request a Quote for 3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.